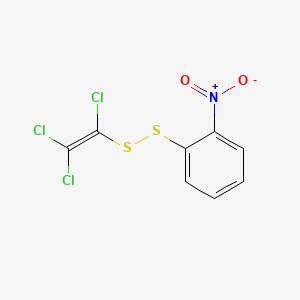
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide is an organic compound with the molecular formula C8H4Cl3NO2S2 It is characterized by the presence of a trichlorovinyl group and a nitrophenyl disulfide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide typically involves the reaction of 2-nitrophenyl disulfide with trichlorovinyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trichlorovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets. The compound can undergo bioactivation through glutathione conjugation, forming reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichlorovinyl 2-nitrophenyl disulfide
- 1,2,3,4,4-Pentachloro-1:3-butadienyl 2-nitrophenyl disulfide
Uniqueness
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
133831-60-4 |
|---|---|
Fórmula molecular |
C8H4Cl3NO2S2 |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
1-nitro-2-(1,2,2-trichloroethenyldisulfanyl)benzene |
InChI |
InChI=1S/C8H4Cl3NO2S2/c9-7(10)8(11)16-15-6-4-2-1-3-5(6)12(13)14/h1-4H |
Clave InChI |
UHNQUTIDBBWUSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


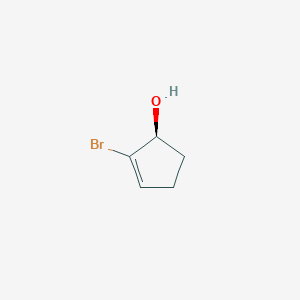
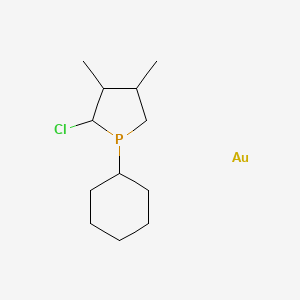
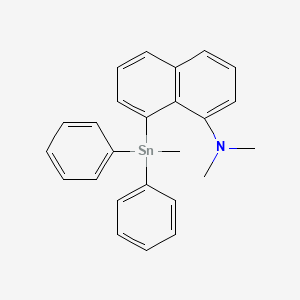
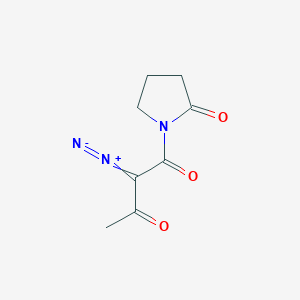
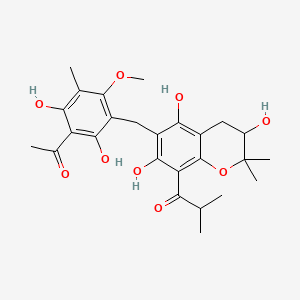
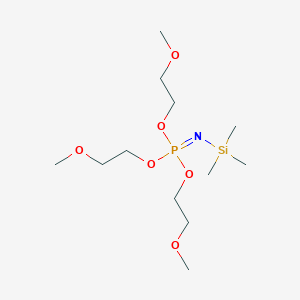

![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
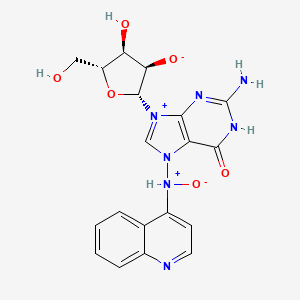
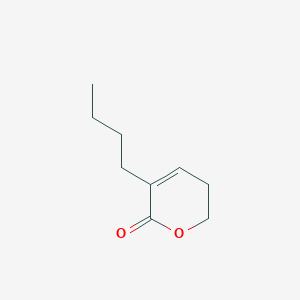
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)



